molecular formula C8H19NO3 B3059817 Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- CAS No. 128620-95-1

Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)-

Cat. No.: B3059817
CAS No.: 128620-95-1
M. Wt: 177.24 g/mol
InChI Key: VSOZELYPBULFAE-UHFFFAOYSA-N
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Description

Chemical Identity and Structure The compound Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- (IUPAC name: 2-(2-methoxyethoxy)-N-(2-methoxyethyl)ethanamine) is a secondary amine characterized by two methoxyethyl substituents: one attached to the ethanamine backbone via a methoxyethoxy (-OCH2CH2OCH3) chain and the other directly bonded to the nitrogen atom as a 2-methoxyethyl (-CH2CH2OCH3) group. Its molecular formula is C8H19NO3, with an average molecular mass of 177.25 g/mol .

For example, 2-(2-Methoxyphenoxy)-N-[2-(2-methoxyphenoxy)-ethyl]ethanamine (a phenoxy-substituted analog) is synthesized by reacting 2-(2-methoxyphenoxy)ethanamine with triethylamine and THF under reflux conditions . Characterization typically involves NMR spectroscopy, mass spectrometry, and chromatographic purity analysis .

Properties

IUPAC Name

2-methoxy-N-[2-(2-methoxyethoxy)ethyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO3/c1-10-5-3-9-4-6-12-8-7-11-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOZELYPBULFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563384
Record name 2-Methoxy-N-[2-(2-methoxyethoxy)ethyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128620-95-1
Record name 2-Methoxy-N-[2-(2-methoxyethoxy)ethyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- typically involves the reaction of 2-methoxyethanol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- exerts its effects involves its ability to form stable complexes with metal ions. These complexes can modulate the properties of the metal ions, such as their luminescence and redox behavior. The compound acts as a ligand, coordinating with the metal ions through its nitrogen and oxygen atoms, which facilitates various chemical reactions and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Ethanamine Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and analogous ethanamine derivatives:

Compound Name (IUPAC) Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties References
Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- C8H19NO3 -NH-(CH2CH2OCH3), -OCH2CH2OCH3 177.25 Intermediate for surfactants, ligands
N-Benzyl-2-methoxyethanamine C10H15NO -NH-(CH2CH2OCH3), -CH2C6H5 (benzyl) 165.24 Pharmaceutical intermediates
N,N-Dimethyl-2-phenoxyethanamine C10H15NO -N(CH3)2, -O-C6H5 (phenoxy) 165.24 Surfactants, corrosion inhibitors
N-Ethyl-2-(3-methylphenoxy)ethanamine hydrochloride C11H18ClNO -NH-CH2CH3, -O-C6H4(3-CH3) 215.72 Bioactive compounds (ion channels)
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe) C18H22INO3 -NH-CH2C6H4(2-OCH3), aryl (2,5-dimethoxy-4-iodophenyl) 427.28 Psychedelic drug (5-HT2A agonist)

Functional and Pharmacological Differences

Physicochemical Properties
  • Hydrophilicity: The target compound’s methoxyethoxy chain enhances water solubility compared to phenoxy- or benzyl-substituted analogs (e.g., N,N-Dimethyl-2-phenoxyethanamine), which are more lipophilic .
  • Stability : Secondary amines like the target compound are less prone to oxidation than primary amines (e.g., N-Benzyl-2-methoxyethanamine) but may undergo N-dealkylation under acidic conditions .

Research Findings and Data Trends

Metabolic and Toxicological Profiles

  • Metabolism : Unlike NBOMe compounds, which are metabolized by CYP3A4/CYP2D6 enzymes to active hydroxylated or O-demethylated products , the target compound’s metabolism is unstudied but likely involves hepatic oxidation of its ether chains.
  • Toxicity : NBOMe derivatives are associated with severe neurotoxicity and fatalities, while simpler ethanamine analogs (e.g., N-Benzyl-2-methoxyethanamine) show low acute toxicity in preclinical models .

Biological Activity

Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)-, also known by its CAS number 128620-95-1, is a compound with notable biological activity. Its structure features two methoxyethoxy groups attached to an ethanamine backbone, which contributes to its diverse applications in chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- exhibits unique chemical properties that enable it to interact with biological systems. The compound can form stable complexes with metal ions, particularly f-block metals, which are significant in various biochemical processes.

Key Mechanisms:

  • Ligand Formation : The nitrogen and oxygen atoms in the compound coordinate with metal ions, modulating their properties such as luminescence and redox behavior.
  • Oxidation and Reduction : The compound can undergo oxidation to yield aldehydes or carboxylic acids and can be reduced to primary amines or alcohols.

Biological Activity

The biological activity of Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)- is primarily linked to its interactions with metalloproteins and metalloenzymes. These interactions are crucial for understanding its potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity Description Reference
Metal Ion CoordinationForms stable complexes with f-block metals
Enzyme ModulationPotential to modulate enzyme activities
Drug Delivery PotentialInvestigated for use as a drug delivery agent
Toxicity StudiesLow acute toxicity; NOAEL values indicate safety margins

Case Studies and Experimental Data

  • Toxicity Assessment : Research indicates that Ethanamine exhibits low acute toxicity in experimental models. The oral LD50 in rats was found to be 11,800 mg/kg, suggesting a favorable safety profile for potential applications .
  • Developmental Toxicity : Studies have shown that at high doses (e.g., >1,000 mg/kg/day), developmental effects were observed in offspring during gestation periods . This highlights the importance of dosage in therapeutic contexts.
  • Genotoxicity Tests : In vitro studies demonstrated that the compound does not exhibit genotoxic effects at concentrations up to 5,000 µg/plate . This finding supports its potential use in pharmaceutical applications.

Comparative Analysis with Similar Compounds

Ethanamine's unique structure allows it to interact differently compared to similar compounds:

Compound Description Comparison Aspect
Ethanol, 2-methoxy-Simpler analog with fewer functional groupsLess complex coordination
2-Methoxyethyl acetateSimilar methoxyethoxy group but different overall structureDifferent biological interactions

Q & A

Q. What are the common synthetic routes for 2-(2-methoxyethoxy)-N-(2-methoxyethyl)ethanamine, and what purity challenges arise during synthesis?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, Scheme 3.2 in outlines a stepwise procedure involving reaction of 2-(2-methoxyethoxy)ethylamine with a methoxyethyl halide under basic conditions. Key challenges include hygroscopicity of intermediates, necessitating anhydrous solvents (e.g., THF or DMF) and purification under reduced pressure to avoid hydrolysis . Impurities such as unreacted starting materials or oligomers are monitored using GC-MS or HPLC with polar stationary phases (e.g., C18 columns) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?

  • Methodological Answer :
  • 1H/13C NMR : Signals for the methoxy (δ ~3.3–3.5 ppm), ethoxy (δ ~3.6–3.8 ppm), and amine protons (δ ~1.5–2.5 ppm) are critical. The splitting pattern of the ethyleneoxy chain (e.g., -OCH2CH2O-) confirms regiochemistry (, Figures 3.1–3.4) .
  • IR Spectroscopy : Peaks at ~1100 cm⁻¹ (C-O-C stretch) and ~3350 cm⁻¹ (N-H stretch) validate functional groups. Discrepancies in IR data between studies may arise from solvent effects or instrument calibration () .
  • Validation requires cross-referencing with high-resolution mass spectrometry (HRMS) and elemental analysis .

Q. What are the solubility and partition coefficient (LogP) properties of this compound, and how do they influence experimental design?

  • Methodological Answer : The compound is polar due to its ether and amine groups, exhibiting high solubility in water, methanol, and DMSO. LogP values (predicted ~0.5–1.0) indicate moderate hydrophilicity, influencing solvent selection for reactions (e.g., aqueous/organic biphasic systems) . Solubility tests under varying pH (e.g., 4–10) are recommended to optimize conditions for biological assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or IR) across different studies for this compound?

  • Methodological Answer : Discrepancies often stem from:
  • Solvent effects : Deuterated solvents (CDCl3 vs. D2O) shift proton signals. For example, amine protons may appear broadened in D2O due to exchange .
  • Calibration : Internal standards (e.g., TMS for NMR) must be consistent. Cross-validate with computational tools (e.g., ACD/Labs or ChemDraw simulations) .
  • Isomeric impurities : Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out structural isomers .

Q. What strategies mitigate instability of this compound in aqueous solutions during long-term biological assays?

  • Methodological Answer :
  • pH Adjustment : Buffering at pH 6–7 minimizes amine oxidation.
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation .
  • Storage : Lyophilize aliquots and store at -20°C under nitrogen. Monitor stability via LC-MS over 24–72 hours .

Q. How can structure-activity relationship (SAR) studies be designed to explore derivatives of this compound for pharmacological applications?

  • Methodological Answer :
  • Core Modifications : Replace methoxy groups with ethoxy, hydroxy, or halogens to assess electronic effects on receptor binding .
  • Bioactivity Assays : Test derivatives in vitro (e.g., enzyme inhibition, receptor binding) and correlate with computational docking (e.g., AutoDock Vina) to identify key interactions .
  • Toxicity Screening : Use zebrafish embryos or human cell lines (HEK293) to evaluate cytotoxicity and selectivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)-
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Ethanamine, 2-(2-methoxyethoxy)-N-(2-methoxyethyl)-

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